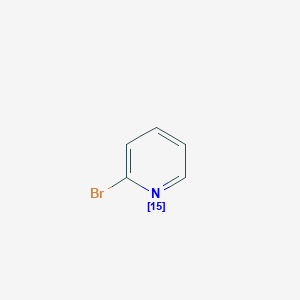

2-ブロモピリジン-15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromopyridine-15N is a nitrogen-15 labeled derivative of 2-Bromopyridine, an aryl bromide with the molecular formula C₅H₄BrN. This compound is used extensively in organic synthesis and serves as an intermediate in various chemical reactions. The nitrogen-15 isotope is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

科学的研究の応用

Synthesis and Isotopic Labeling

2-Bromopyridine-15N serves as a key intermediate for synthesizing nitrogen-containing heterocycles. Its incorporation of the stable isotope 15N allows researchers to trace the compound in biological systems, enhancing the understanding of reaction mechanisms and metabolic pathways.

Applications in Drug Discovery

The incorporation of 15N into drug candidates facilitates advanced analytical techniques, such as NMR spectroscopy, which can elucidate structural information and reaction mechanisms.

Case Studies

Several case studies illustrate the efficacy of 2-Bromopyridine-15N in drug development:

- Vismodegib : A study demonstrated the successful incorporation of 15N into vismodegib, a drug used for basal cell carcinoma treatment, showcasing its potential for tracking drug metabolism .

- Etoricoxib : Another application involved etoricoxib, a selective COX-2 inhibitor, where isotopic labeling provided insights into its pharmacokinetics .

These examples highlight how isotopic labeling aids in understanding drug behavior in biological systems.

Analytical Techniques

The use of 2-Bromopyridine-15N extends beyond synthesis; it plays a critical role in enhancing analytical methodologies:

NMR Spectroscopy

The 15N label enhances NMR sensitivity, allowing for detailed studies of molecular interactions and dynamics. This is particularly beneficial for:

- Metabolomics : Tracking metabolic pathways and understanding how drugs are processed within organisms.

- Structural Analysis : Providing clearer insights into molecular conformations and interactions at the atomic level .

Molecular Imaging Applications

Recent advancements have explored the potential of 15N-labeled compounds like 2-Bromopyridine-15N in molecular imaging techniques:

SABRE-SHEATH Technique

The SABRE-SHEATH (Signal Amplification By Reversible Exchange - Signal Enhancement by Adiabatic Transfer) technique utilizes hyperpolarization phenomena to improve imaging contrast in MRI applications. The use of 15N-labeled compounds can significantly enhance image quality and resolution .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Discovery | Isotopic labeling for tracking drug metabolism | Enhanced understanding of pharmacokinetics |

| Analytical Chemistry | Use in NMR spectroscopy for structural elucidation | Improved sensitivity and resolution |

| Molecular Imaging | Application in SABRE-SHEATH for MRI | Higher contrast and detail |

作用機序

Target of Action

2-Bromopyridine-15N is primarily used as an intermediate in organic synthesis . It is a versatile reagent that reacts with various compounds, making it a valuable tool in the creation of complex molecular structures .

Mode of Action

The compound reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent used in various reactions . It can also be used in the synthesis of pyrithione, a process that involves oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .

Biochemical Pathways

Its use in the synthesis of other compounds suggests that it may play a role in various biochemical reactions, particularly those involving the formation of c−n bonds .

Result of Action

The primary result of 2-Bromopyridine-15N’s action is the formation of new compounds through various chemical reactions . For example, it can be used in the synthesis of pipradrol, a stimulant drug .

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromopyridine-15N can be synthesized from 2-aminopyridine-15N through a diazotization reaction followed by bromination. The process involves the following steps :

Diazotization: 2-aminopyridine-15N is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures to form the diazonium salt.

Bromination: The diazonium salt is then reacted with bromine to yield 2-Bromopyridine-15N.

Industrial Production Methods: Industrial production of 2-Bromopyridine-15N follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反応の分析

Types of Reactions: 2-Bromopyridine-15N undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form pyridine N-oxides.

Reduction Reactions: It can be reduced to form 2-pyridyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as peracids or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

Substitution: Products include 2-aminopyridine, 2-hydroxypyridine, and other substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: 2-pyridyl derivatives.

類似化合物との比較

2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.

3-Bromopyridine: Bromine atom is located at the third position on the pyridine ring.

2-Iodopyridine: Contains an iodine atom instead of bromine.

Uniqueness: 2-Bromopyridine-15N is unique due to the presence of the nitrogen-15 isotope, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its reactivity and versatility in various chemical reactions also distinguish it from other similar compounds .

生物活性

2-Bromopyridine-15N, a nitrogen-labeled derivative of 2-bromopyridine, has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

2-Bromopyridine-15N is characterized by a bromine atom at the second position of the pyridine ring and a nitrogen isotope at the 15th position. The incorporation of the nitrogen isotope allows for tracking and tracing in biological systems, which is particularly useful in pharmacokinetic studies.

Synthesis Methods

The synthesis of 2-bromopyridine-15N typically involves the bromination of pyridine derivatives followed by isotopic labeling. Various methodologies have been reported, including:

- Electrophilic Bromination : Utilizing bromine in the presence of a catalyst to selectively brominate pyridine derivatives.

- Nucleophilic Substitution Reactions : Reacting pyridine with brominating agents under controlled conditions to achieve high yields.

Antimicrobial Properties

Research has indicated that 2-bromopyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with a pyridine nucleus possess antibacterial and antifungal properties, making them valuable in developing new therapeutic agents against resistant strains of bacteria and fungi .

Antiviral Effects

Recent investigations into the antiviral potential of pyridine derivatives, including 2-bromopyridine-15N, have shown promising results. These compounds have been noted for their ability to inhibit viral replication, particularly against RNA viruses such as SARS-CoV-2, which has been a focal point due to the COVID-19 pandemic .

Case Study: TRPV1 Antagonism

A notable case study involved the evaluation of 2-bromopyridine derivatives as TRPV1 antagonists. In vitro studies demonstrated that certain derivatives showed potent antagonistic activity against TRPV1, a receptor implicated in pain sensation. For instance, compound 15f , related to 2-bromopyridine structures, exhibited an IC50 value of 0.6 nM against capsaicin-induced responses . This suggests potential applications in pain management therapies.

Research Findings

The following table summarizes key findings related to the biological activity of 2-bromopyridine-15N and its derivatives:

特性

IUPAC Name |

2-bromo(115N)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[15N]C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。